Salbutamon

Beschreibung

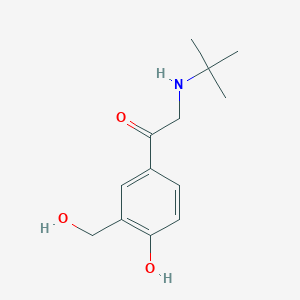

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,14-16H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJAFZHZZCVHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166095 | |

| Record name | Salbutamon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156547-62-5 | |

| Record name | Salbutamon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salbutamon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALBUTAMON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0IO19163J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Salbutamol on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underlying the action of salbutamol (B1663637) on smooth muscle tissue. Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone therapy for bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A thorough understanding of its mechanism of action is critical for the development of novel and improved therapeutic agents.

Molecular Interaction and Signal Transduction Cascade

Salbutamol exerts its therapeutic effect by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of smooth muscle cells.[1][2] This interaction initiates a well-defined intracellular signaling cascade, leading to smooth muscle relaxation.

The binding of salbutamol to the β2-adrenergic receptor induces a conformational change in the receptor, which facilitates its coupling to the stimulatory G-protein, Gs.[3] This coupling triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated GTP-bound Gαs dissociates from the βγ-subunits and subsequently activates the enzyme adenylyl cyclase.[4]

Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[4] The resulting increase in intracellular cAMP levels is the pivotal second messenger in the signaling pathway.[5] cAMP then activates Protein Kinase A (PKA) by binding to its regulatory subunits, causing the release and activation of the catalytic subunits.[4]

Downstream Effects on Smooth Muscle Contraction Machinery

The activated PKA phosphorylates several intracellular target proteins, culminating in the relaxation of the smooth muscle. The primary mechanisms include:

-

Reduction of Intracellular Calcium Levels: PKA phosphorylates and enhances the activity of plasma membrane Ca2+-ATPase pumps, which actively transport Ca2+ out of the cell. It also phosphorylates phospholamban, a protein that regulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to increased sequestration of Ca2+ into the sarcoplasmic reticulum. The overall effect is a decrease in the cytosolic free calcium concentration, which is a critical trigger for muscle contraction.

-

Decreased Myosin Light Chain Kinase (MLCK) Activity: PKA can directly phosphorylate MLCK, which reduces its affinity for the Ca2+-calmodulin complex.[6] Since MLCK is responsible for phosphorylating the regulatory light chain of myosin, this inhibition leads to decreased myosin phosphorylation and consequently, reduced cross-bridge cycling and muscle contraction.

-

Increased Myosin Light Chain Phosphatase (MLCP) Activity: PKA can phosphorylate and inactivate RhoA, a small GTPase that plays a crucial role in Ca2+ sensitization of the contractile apparatus.[7][8] Inhibition of the RhoA/Rho-kinase pathway leads to an increase in the activity of myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, further promoting relaxation.[9]

Quantitative Data

The following tables summarize key quantitative parameters related to the action of salbutamol on the β2-adrenergic receptor and smooth muscle.

| Parameter | Value | Species/Tissue | Reference |

| Binding Affinity (KD) | 320 nmol/L | Guinea Pig Lung | [10] |

| Functional Potency (EC50) for Relaxation | 20 nmol/L | Guinea Pig Trachea (partially precontracted) | [10] |

| 130 nmol/L | Guinea Pig Trachea (maximally precontracted) | [10] | |

| -log EC50: 7.82 | Guinea Pig Trachea (80% max precontraction) | [11] |

Table 1: Binding Affinity and Functional Potency of Salbutamol.

| Agonist | Intrinsic Activity (%) for Adenylate Cyclase Stimulation (vs. Isoprenaline) | Species/Tissue | Reference |

| Salbutamol | 61% | Guinea Pig Lung | [10] |

| Fenoterol | 63% | Guinea Pig Lung | [10] |

| Formoterol | 89% | Guinea Pig Lung | [10] |

Table 2: Intrinsic Activity of β2-Agonists.

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of salbutamol for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing β2-adrenergic receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled β2-adrenergic receptor antagonist (e.g., [3H]dihydroalprenolol) and varying concentrations of unlabeled salbutamol. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist like propranolol).

-

Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the log concentration of salbutamol to generate a competition curve. The concentration of salbutamol that inhibits 50% of the specific binding (IC50) is determined from this curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[12]

Isolated Organ Bath for Smooth Muscle Relaxation

This protocol describes the use of an isolated organ bath to measure the relaxant effect of salbutamol on pre-contracted airway smooth muscle.

Methodology:

-

Tissue Preparation: Dissect the trachea from a guinea pig and prepare tracheal rings or strips.[8]

-

Mounting: Suspend the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[8]

-

Equilibration: Allow the tissue to equilibrate under an optimal resting tension.

-

Contraction: Induce a stable contraction of the smooth muscle using a contractile agent such as carbachol or histamine.[11]

-

Drug Addition: Once a stable contraction is achieved, add salbutamol to the bath in a cumulative manner, increasing the concentration stepwise.

-

Recording: Record the changes in muscle tension using an isometric force transducer.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the log concentration of salbutamol to generate a concentration-response curve and determine the EC50 value.[11]

cAMP Immunoassay

This protocol describes the measurement of intracellular cAMP levels in smooth muscle cells in response to salbutamol stimulation using a competitive enzyme-linked immunosorbent assay (ELISA).

Methodology:

-

Cell Culture and Treatment: Culture airway smooth muscle cells to confluence. Treat the cells with varying concentrations of salbutamol for a specified time. To prevent cAMP degradation, a phosphodiesterase inhibitor (e.g., IBMX) can be added.[13]

-

Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.

-

ELISA Procedure: Perform a competitive ELISA according to the manufacturer's instructions. Briefly, cell lysates containing cAMP are added to a microplate coated with a cAMP-specific antibody, along with a fixed amount of enzyme-labeled cAMP. The sample cAMP and the enzyme-labeled cAMP compete for binding to the antibody.

-

Detection: After washing away unbound reagents, a substrate is added that is converted by the enzyme to a colored product. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

-

Quantification: Measure the absorbance using a microplate reader and determine the cAMP concentration in the samples by comparison with a standard curve.

Desensitization and Tolerance

Prolonged or repeated exposure to salbutamol can lead to a diminished response, a phenomenon known as desensitization or tachyphylaxis.[14] This is a critical consideration in the long-term management of respiratory diseases. The primary mechanisms of homologous desensitization of the β2-adrenergic receptor include:

-

Receptor Phosphorylation: Upon agonist binding, the β2-adrenergic receptor is phosphorylated by G-protein coupled receptor kinases (GRKs).[15]

-

β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin proteins. β-arrestin binding sterically hinders the receptor's interaction with the Gs protein, effectively uncoupling it from the downstream signaling cascade.[7][16] β-arrestin-2 appears to be the key isoform involved in this process in airway smooth muscle.[7][16]

-

Receptor Internalization: The β-arrestin-receptor complex is targeted for internalization into endosomes. From here, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation (downregulation).[14]

Conclusion

The mechanism of action of salbutamol on smooth muscle is a well-characterized process involving the activation of the β2-adrenergic receptor and the subsequent Gs-cAMP-PKA signaling cascade. This pathway culminates in smooth muscle relaxation through the modulation of intracellular calcium levels and the phosphorylation state of the contractile machinery. The quantitative understanding of salbutamol's potency and the cellular mechanisms of desensitization are crucial for the optimization of current therapies and the development of next-generation bronchodilators. The experimental protocols detailed in this guide provide a framework for the continued investigation of these critical processes in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specificity of arrestin subtypes in regulating airway smooth muscle G protein–coupled receptor signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

- 9. researchgate.net [researchgate.net]

- 10. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. High Stretch Modulates cAMP/ATP Level in Association with Purine Metabolism via miRNA–mRNA Interactions in Cultured Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. New perspectives regarding β2-adrenoceptor ligands in the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β-Arrestins specifically constrain β2-adrenergic receptor signaling and function in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

Salbutamol's Interaction with a-Adrenergic Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salbutamol (B1663637), a cornerstone in the management of bronchoconstrictive disorders, is renowned for its selective agonist activity at the β2-adrenergic receptor. This technical guide delves into the specifics of its binding affinity, with a primary focus on its interaction—or lack thereof—with α-adrenergic receptors. While extensive data underscores Salbutamol's high affinity for β2-adrenergic receptors, a thorough review of the scientific literature reveals a notable absence of significant, quantifiable binding affinity for α-adrenergic receptor subtypes. This pronounced selectivity is fundamental to its therapeutic efficacy and favorable side-effect profile. This document synthesizes the available binding data, outlines the standard experimental protocols for affinity determination, and visualizes the pertinent signaling pathways and experimental workflows.

a-Adrenergic Receptor Binding Affinity of Salbutamol

Salbutamol's pharmacological activity is overwhelmingly directed towards the β2-adrenergic receptor, with a significantly lower affinity for the β1-adrenergic receptor.[1] Its interaction with α-adrenergic receptors is considered negligible for therapeutic purposes, and as such, specific binding affinity values (Ki, Kd, IC50) are seldom reported in the literature. The primary mechanism of action involves the relaxation of bronchial smooth muscle, mediated by the activation of β2-adrenergic receptors.[2][3]

Data Presentation: Adrenergic Receptor Binding Profile of Salbutamol

The following table summarizes the known binding affinities of Salbutamol for various adrenergic receptor subtypes. The scarcity of data for α-adrenergic receptors is a direct reflection of Salbutamol's high selectivity.

| Receptor Subtype | Ligand | Test System | Binding Affinity (pKi) | Binding Affinity (Ki in nM) | Reference |

| α1-Adrenergic | Salbutamol | Not Reported | Not Reported | Not Reported | N/A |

| α2-Adrenergic | Salbutamol | Not Reported | Not Reported | Not Reported | N/A |

| β1-Adrenergic | Salbutamol | Guinea Pig | 4.71 ± 0.16 | ~19,500 | [4] |

| β2-Adrenergic | Salbutamol | Guinea Pig | 5.83 ± 0.06 | ~1,480 | [4] |

Note: The pKi value is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The Ki values are calculated from the pKi values (Ki = 10^(-pKi)). The significant difference in Ki values between β1 and β2 receptors highlights Salbutamol's selectivity.

Experimental Protocols: Radioligand Binding Assays

The determination of a ligand's binding affinity for a specific receptor is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its target receptor due to their high sensitivity and robustness.[5] The general protocol involves a competitive binding experiment where a radiolabeled ligand with known high affinity for the receptor competes with the unlabeled test compound (e.g., Salbutamol) for binding to the receptor.

Key Steps in a Competitive Radioligand Binding Assay:

-

Membrane Preparation:

-

Tissues or cells expressing the target adrenergic receptor subtype are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged at a low speed to remove cellular debris and nuclei.

-

The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a method such as the Bradford or BCA assay.

-

-

Competitive Binding Incubation:

-

The prepared cell membranes are incubated in a multi-well plate.

-

A fixed concentration of a specific radioligand (e.g., [3H]-Prazosin for α1-receptors, or [3H]-Yohimbine for α2-receptors) is added to each well.

-

A range of concentrations of the unlabeled test compound (Salbutamol) is also added to the wells.

-

Control wells are included for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the membranes with bound radioligand from the free radioligand in the solution.

-

The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Visualizations: Signaling Pathways and Experimental Workflow

a-Adrenergic Receptor Signaling Pathways

α-Adrenergic receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, initiate distinct intracellular signaling cascades.

References

- 1. thebiogrid.org [thebiogrid.org]

- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of the beta 2 adrenoceptor partial agonist/antagonist activity of salbutamol in states of low and high adrenergic tone - PubMed [pubmed.ncbi.nlm.nih.gov]

Salbutamol chemical structure and properties

An In-depth Technical Guide to the Chemical Structure and Properties of Salbutamol (B1663637)

Introduction

Salbutamol, known as albuterol in the United States, is a short-acting β₂-adrenergic receptor agonist widely employed in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary therapeutic action is to induce rapid bronchodilation by relaxing the smooth muscle of the airways.[1][2] This document provides a comprehensive technical overview of salbutamol's chemical structure, physicochemical properties, and mechanism of action, intended for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and visual representations of key pathways and workflows.

Chemical Structure and Identification

Salbutamol is a phenylethanolamine derivative.[3] The structure features a phenyl ring substituted with a hydroxy group and a hydroxymethyl group, and an ethanolamine (B43304) side chain with a bulky tert-butyl group attached to the nitrogen atom.[3] This tert-butyl group confers its selectivity for the β₂ receptor.[1] Salbutamol is typically administered as a racemic mixture of its (R)- and (S)-enantiomers, with the (R)-enantiomer being responsible for the pharmacological activity.[1][4]

Table 1: Chemical Identifiers and Core Properties of Salbutamol

| Identifier | Value |

|---|---|

| IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol[3] |

| Other Names | Albuterol (USAN)[1] |

| CAS Number | 18559-94-9[1][3] |

| Molecular Formula | C₁₃H₂₁NO₃[3][4][5] |

| Molecular Weight | 239.31 g/mol [3][4][5] |

| Appearance | White or almost white crystalline powder[6] |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Salbutamol's properties are summarized below.

Table 2: Physicochemical Properties of Salbutamol

| Property | Value |

|---|---|

| Melting Point | 157-158 °C (with decomposition)[6][7] |

| pKa | 9.3 (phenolic hydroxyl), 10.3 (secondary amine)[8][9] |

| LogP (Octanol/Water) | 0.3[3][4][5] |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695); very soluble in chloroform.[3][6][10][11] |

| Water Solubility | 17.95 g/L at 25 °C[12] |

| Vapor Pressure | 8.9 x 10⁻⁹ mm Hg at 25 °C (Estimated)[3] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quantification of salbutamol. Key spectral data are provided below.

Table 3: Spectroscopic Data for Salbutamol

| Technique | Key Data Points |

|---|---|

| UV-Vis (λmax) | 226, 277 nm[13] |

| Infrared (IR) | Sharp peaks around 1100 cm⁻¹ (C-O stretching) and 1500 cm⁻¹ (O-H bending) in the IR spectrum of salbutamol sulphate.[14] |

| ¹H NMR (DMSO-d₆) | δ/ppm: 1.02 (s, 9H), 2.55 (d, 2H), 4.42 (t, 1H), 4.47 (s, 2H), 6.69 (d, 1H), 6.99 (d, 1H), 7.27 (s, 1H).[6] |

| ¹³C NMR (DMSO-d₆) | δ/ppm: 28.74, 49.78, 50.67, 58.34, 72.29, 114.02, 124.85, 125.06, 127.90, 134.51, 153.10.[6] |

Mechanism of Action

Salbutamol exerts its therapeutic effect by acting as a selective agonist for β₂-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][15]

The binding of salbutamol to the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[8][15] This activates the associated stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[8][15] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][15] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8][15] PKA then phosphorylates various intracellular proteins, resulting in the inhibition of myosin phosphorylation and a decrease in intracellular calcium ion concentrations, which ultimately causes the relaxation of bronchial smooth muscle and leads to bronchodilation.[1][8]

Experimental Protocols

Synthesis of Salbutamol via 4-Hydroxyacetophenone

A common synthetic route to salbutamol starts from 4-hydroxyacetophenone.[16] This multi-step process involves introducing the necessary functional groups onto the aromatic ring and side chain.

Methodology:

-

Chloromethylation and Hydroxylation:

-

To a reaction vessel, add 4-hydroxyacetophenone, 37% formaldehyde (B43269) solution, and concentrated hydrochloric acid.[16]

-

Heat the mixture at 50°C for approximately 5 hours.[16]

-

Following the reaction, introduce calcium carbonate (CaCO₃) in a mixture of tetrahydrofuran (B95107) (THF) and water to facilitate hydroxylation, yielding 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one.[16]

-

-

Bromination of Benzylic Alcohol:

-

The benzylic alcohol intermediate is brominated using an Appel reaction.[16]

-

This typically involves reacting the intermediate with triphenylphosphine (B44618) and a bromine source like carbon tetrabromide or N-bromosuccinimide.[16]

-

-

Amination:

-

The resulting brominated intermediate is reacted with N-benzyl-tert-butylamine to introduce the required amino group.[16]

-

-

Reduction of Carbonyl Group:

-

The amino ketone is reduced to the corresponding alcohol.[16]

-

A common method involves using sodium borohydride (B1222165) (NaBH₄) in ethanol at a controlled temperature of 15-20°C.[16]

-

-

Debenzylation (if using N-benzyl-tert-butylamine):

-

If a benzyl (B1604629) protecting group is used on the amine, it is removed in a final step, often via catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst, to yield the final salbutamol product.[17][18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Objective: To obtain the infrared spectrum of a salbutamol sample for structural confirmation and identification of functional groups.

Methodology (Pressed Pellet Technique):

-

Sample Preparation:

-

Pellet Formation:

-

Spectral Acquisition:

-

Data Analysis:

-

Analyze the resulting spectrum to identify characteristic absorption peaks corresponding to the functional groups present in salbutamol, such as O-H, N-H, C-H, C-O, and aromatic C=C bonds.

-

Conclusion

Salbutamol remains a cornerstone in the acute management of bronchospasm. Its chemical structure, with a bulky N-tert-butyl group, is key to its β₂-receptor selectivity. The physicochemical properties, including its solubility and pKa values, govern its formulation and pharmacokinetic behavior. A thorough understanding of its synthesis, analytical characterization, and pharmacological mechanism of action is crucial for the ongoing development of respiratory therapeutics and quality control in pharmaceutical manufacturing.

References

- 1. Salbutamol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-Salbutamol | C13H21NO3 | CID 123600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-Salbutamol | C13H21NO3 | CID 182176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. properties [ch.ic.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Salbutamol CAS#: 18559-94-9 [m.chemicalbook.com]

- 11. Salbutamol | 18559-94-9 [chemicalbook.com]

- 12. Salbutamol | 18559-94-9 [m.chemicalbook.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Preparation and Characterization of Salbutamol Sulphate Loaded Ethyl Cellulose Microspheres using Water-in-Oil-Oil Emulsion Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Salbutamol sulfate? [synapse.patsnap.com]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. Process For Preparation Of Salbutamol Sulphate [quickcompany.in]

- 19. ijpsjournal.com [ijpsjournal.com]

The Pharmacokinetics of Salbutamol: An In-depth Technical Guide for Researchers and Drug Development Professionals

An authoritative overview of the absorption, distribution, metabolism, and excretion of various salbutamol (B1663637) formulations, complete with detailed experimental methodologies and visual representations of key biological and procedural pathways.

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which varies significantly depending on the formulation and route of administration. This technical guide provides a comprehensive analysis of the pharmacokinetics of different salbutamol formulations, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of various salbutamol formulations, facilitating a comparative analysis of their systemic exposure and absorption characteristics.

Table 1: Pharmacokinetic Parameters of Inhaled Salbutamol Formulations

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Metered-Dose Inhaler (MDI) | 1200 µg | 2.93 - 3.33 | 0.17 | - | - | [1][2] |

| 1200 µg | 3.4 ± 1.1 | 0.22 ± 0.07 | - | 57 ± 24 (relative to oral solution) | [3][4] | |

| Dry Powder Inhaler (DPI) - Unit Dose | 600 µg | - | - | Lower than MDI, similar to Diskus | - | [5] |

| Dry Powder Inhaler (DPI) - Diskus | 600 µg | - | - | Lower than MDI | - | [5] |

| Nebulizer (Ventstream) | 5.0 mg | - | - | 392.1 ng/mL·min (AUC0-240) | - | [6] |

| Nebulizer (Hudson) | 5.0 mg | - | - | Lower than Ventstream | - | [6] |

Table 2: Pharmacokinetic Parameters of Oral Salbutamol Formulations

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Oral Tablet | 4 mg | 12.26 - 12.38 | 2.33 - 2.80 | 91.26 - 96.45 | - | [7] |

| Oral Solution | 1.2 mg | 3.9 ± 1.4 | 1.8 ± 0.6 | - | - | [3][4] |

| Controlled-Release Tablet | 4 mg (single dose) | 4.2 | - | - | - | [8] |

| 8 mg (single dose) | 7.7 | - | - | - | [8] | |

| 4 mg (steady state) | 8.1 | 6 | - | - | [8] | |

| 8 mg (steady state) | 14.1 | 4 | - | - | [8] |

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of different salbutamol formulations.

Inhaled Formulations (MDI)

A representative experimental protocol for a pharmacokinetic study of a salbutamol metered-dose inhaler (MDI) is as follows:

-

Study Design: A randomized, double-blind, single-dosing, crossover study.[1][2]

-

Subjects: Healthy volunteers, typically with a mean age in their early 20s and normal lung function (FEV1 % predicted > 100%).[1][2]

-

Dosing Regimen: A single inhaled dose of salbutamol, for example, 1200 micrograms, is administered.[1][2] To minimize oral absorption of the drug that is deposited in the oropharynx, subjects are instructed to rinse their mouths with water and spit after inhalation.[1][2]

-

Sample Collection: Blood samples are collected at predetermined time points post-inhalation to measure plasma salbutamol concentrations. Urine samples are also collected to assess the excretion of salbutamol.[1][2]

-

Analytical Method: Plasma and urine concentrations of salbutamol are typically determined using a sensitive and specific analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Oral Formulations (Tablets)

A typical experimental protocol for a pharmacokinetic study of oral salbutamol tablets is outlined below:

-

Study Design: A single-dose, randomized, two-way crossover study with a washout period between treatments (e.g., four weeks).[7]

-

Subjects: Healthy adult volunteers who have fasted overnight for at least 10 hours.[7]

-

Dosing Regimen: Subjects receive a single oral dose of the test and reference salbutamol tablets (e.g., 4 mg) on separate occasions.[7]

-

Sample Collection: Blood samples are collected at pre-dose and at multiple time points post-dose (e.g., up to 48 hours) to characterize the plasma concentration-time profile of salbutamol.[7]

-

Analytical Method: Plasma salbutamol concentrations are quantified using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).[7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway of salbutamol and a typical experimental workflow for a pharmacokinetic study.

Salbutamol Signaling Pathway

Salbutamol exerts its therapeutic effect through the activation of the β2-adrenergic receptor, leading to a cascade of intracellular events that result in bronchodilation.

Figure 1. Salbutamol's β2-adrenergic signaling cascade.

Experimental Workflow for a Salbutamol Pharmacokinetic Study

The following diagram outlines the key steps involved in a typical clinical study designed to evaluate the pharmacokinetics of a salbutamol formulation.

References

- 1. litfl.com [litfl.com]

- 2. Nebuliser performance, pharmacokinetics, airways and systemic effects of salbutamol given via a novel nebuliser delivery system ("Ventstream") - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Studies on the pharmacokinetics and relative bioavailability of salbutamol aerosol in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mims.com [mims.com]

- 5. Salbutamol: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 6. Pharmacokinetics [ch.ic.ac.uk]

- 7. Pharmacokinetics of Salbutamol Delivered from the Unit Dose Dry Powder Inhaler: Comparison with the Metered Dose Inhaler and Diskus Dry Powder Inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Salbutamol enantiomers and their biological activity

An In-depth Technical Guide to the Salbutamol (B1663637) Enantiomers and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Salbutamol, a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD), is administered as a racemic mixture of two enantiomers: (R)-salbutamol and (S)-salbutamol.[1][2][3] Although chemically identical in composition, these stereoisomers possess distinct three-dimensional arrangements that lead to profoundly different pharmacodynamic and pharmacokinetic profiles. The therapeutic bronchodilatory action is almost exclusively attributed to the (R)-enantiomer, known as levalbuterol (B1212921), while the (S)-enantiomer is considered a dystomer that may contribute to adverse effects.[1][2][4]

This technical guide provides a comprehensive analysis of the differential biological activities of salbutamol enantiomers, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and laboratory workflows.

The therapeutic efficacy of salbutamol is mediated by its interaction with the β2-adrenergic receptor (β2AR), a G protein-coupled receptor (GPCR) located on the smooth muscle cells of the airways.[2][5] The two enantiomers exhibit starkly different activities at this receptor.

(R)-Salbutamol: The Active Eutomer

(R)-salbutamol is a potent, high-affinity agonist of the β2AR.[2][6][7] Its binding initiates a well-defined signaling cascade that results in bronchodilation. The (R)-isomer has been reported to have approximately 150 times greater affinity for the β2-receptor than the (S)-isomer.[2][8]

Signaling Pathway: Upon binding to the β2AR, (R)-salbutamol induces a conformational change that activates the associated stimulatory G protein (Gs).[9] This triggers the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase.[5][10] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][10] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately causing a decrease in intracellular calcium concentrations and leading to the relaxation of airway smooth muscle.[4][5][10][11]

(S)-Salbutamol: The Inactive Dystomer

In stark contrast to its R-counterpart, (S)-salbutamol has very low affinity for the β2AR and is considered pharmacologically inactive with respect to bronchodilation.[2][12][13] Some studies have suggested that the (S)-enantiomer is not merely inert but may possess pro-inflammatory and pro-contractile properties, although this remains a subject of debate.[7][14][15] The primary concern surrounding (S)-salbutamol stems from its stereoselective metabolism, which leads to its accumulation in the body.[3][16]

Quantitative Pharmacodynamic Data

The differential activity of the enantiomers is quantified by their binding affinities (Ki) and functional potencies (EC50) at the β2-adrenergic receptor.

| Parameter | (R)-Salbutamol | (S)-Salbutamol | Key Finding | Reference |

| Receptor Affinity | High affinity | Low affinity | (R)-salbutamol has ~150-fold greater affinity for the β2AR. | [2][8] |

| Functional Activity | Full Agonist | Inactive / Inert | The bronchodilatory effect is attributable to the (R)-enantiomer. | [2][13] |

| Effect on FEV1 | Significant Increase | No Significant Change | (R)-salbutamol and racemic salbutamol produce equivalent increases in FEV1. | [13][17] |

Table 1: Comparative pharmacodynamic properties of salbutamol enantiomers.

Differential Pharmacokinetics and Metabolism

The enantiomers of salbutamol exhibit significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles, primarily due to stereoselective metabolism.[16]

Stereoselective Metabolism

The primary route of metabolism for salbutamol is sulfation to form the inactive 4'-O-sulfate metabolite.[1][3] This conjugation is catalyzed predominantly by the sulfotransferase enzyme SULT1A3, which displays stereoselectivity.[1][18] Studies have shown that the elimination of (R)-salbutamol is substantially faster than that of (S)-salbutamol, as the (S)-isomer is metabolized up to 10 times more slowly.[7] This leads to a longer half-life and preferential accumulation of (S)-salbutamol in the plasma, particularly with repeated dosing.[16][19][20]

Quantitative Pharmacokinetic Data

Pharmacokinetic studies comparing the disposition of (R)- and (S)-salbutamol after administration of the racemic mixture consistently demonstrate the slower clearance of the S-enantiomer.

| Parameter | (R)-Salbutamol | (S)-Salbutamol | Administration Route | Key Finding | Reference |

| AUC (ng·h/ml) | 11.47 ± 2.88 | 48.46 ± 12.11 | Inhaled (cumulative) | (S)-salbutamol exposure is over 4-fold higher than (R)-salbutamol. | [17] |

| Terminal Half-life (t½) | ~3.5 hours | ~5.0 hours | Inhaled (cumulative) | (S)-salbutamol has a significantly longer elimination half-life. | [17] |

| AUC Ratio (R/S) | 0.05 | - | Oral | Demonstrates extensive first-pass stereoselective metabolism. | [21] |

| AUC Ratio (R/S) | 0.32 | - | Intravenous | Shows systemic stereoselective metabolism. | [21] |

Table 2: Comparative pharmacokinetic parameters of salbutamol enantiomers in humans following administration of racemic salbutamol.

Key Experimental Protocols

Investigating the distinct properties of salbutamol enantiomers requires specialized analytical and functional assays.

Protocol: Chiral Separation by HPLC-MS/MS

A robust method is required to separate and quantify (R)- and (S)-salbutamol in biological matrices like plasma and urine. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard.

Objective: To achieve baseline separation and accurate quantification of (R)- and (S)-salbutamol.

Methodology:

-

Sample Preparation: Extract salbutamol from the biological matrix (e.g., plasma) using solid-phase extraction (SPE).[6][22]

-

Chromatographic System: Utilize an HPLC system equipped with a chiral stationary phase. Teicoplanin-based columns are highly effective for separating salbutamol enantiomers.[6][23][24]

-

Mobile Phase: An isocratic mobile phase, often consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid), is used for elution.

-

Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6][23] The lower limit of quantification can reach as low as 0.1 ng/ml.[6][16]

-

Data Analysis: Quantify enantiomer concentrations by comparing peak areas to a standard curve generated with reference standards of known concentrations.

Protocol: β2-Adrenergic Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to stimulate the β2AR and produce the second messenger, cAMP.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of salbutamol enantiomers.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).[25]

-

Agonist Stimulation: Plate the cells in a multi-well plate. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[26] Add serial dilutions of the test compounds ((R)-, (S)-, and racemic salbutamol).

-

Incubation: Incubate the plate at 37°C for a specified period to allow for receptor stimulation and cAMP production.

-

Cell Lysis & Detection: Lyse the cells to release the intracellular cAMP. The amount of cAMP is then measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[26][27] The signal generated is typically inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values for each enantiomer.[26][28]

Conclusion and Future Directions

The evidence is unequivocal: the biological activity of racemic salbutamol is a composite of two enantiomers with disparate pharmacodynamic and pharmacokinetic properties. (R)-salbutamol is the therapeutically active agent responsible for β2AR-mediated bronchodilation. Conversely, (S)-salbutamol is inactive at the β2AR and its slower, stereoselective metabolism leads to its accumulation, the clinical significance of which continues to be investigated.

This detailed understanding underscores the critical importance of stereochemistry in drug design, development, and therapy. For professionals in the field, these data reinforce the rationale behind the development of enantiopure drugs like levalbuterol ((R)-salbutamol) and provide the foundational knowledge and methodologies required for the evaluation of chiral compounds. Future research may further elucidate the subtle, long-term effects of the (S)-enantiomer and explore the development of next-generation β2-agonists with optimized stereochemical and pharmacological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Salbutamol - Wikipedia [en.wikipedia.org]

- 4. (-)-Salbutamol | C13H21NO3 | CID 123600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Levosalbutamol sulphate? [synapse.patsnap.com]

- 6. Enantiomeric disposition of inhaled, intravenous and oral racemic-salbutamol in man — no evidence of enantioselective lung metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salbutamol in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thebiogrid.org [thebiogrid.org]

- 9. benchchem.com [benchchem.com]

- 10. Levalbuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Levosalbutamol - Wikipedia [en.wikipedia.org]

- 12. Effects of salbutamol and enantiomers on allergen-induced asthmatic reactions and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bronchoprotective and bronchodilator effects of single doses of (S)-salbutamol, (R)-salbutamol and racemic salbutamol in patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of the effects of the R- and S-enantiomers of salbutamol on equine isolated bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stereoselective pharmacokinetics of S-salbutamol after administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of cumulative single doses of inhaled salbutamol enantiomers in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stereoselective sulphate conjugation of salbutamol in humans: comparison of hepatic, intestinal and platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Enantiomeric disposition of inhaled, intravenous and oral racemic-salbutamol in man--no evidence of enantioselective lung metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chiral separation of salbutamol enantiomers in human plasma | Semantic Scholar [semanticscholar.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 26. benchchem.com [benchchem.com]

- 27. resources.revvity.com [resources.revvity.com]

- 28. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Salbutamol: A Technical Guide

Foreword

Salbutamol (B1663637), known as albuterol in the United States, stands as a landmark achievement in respiratory medicine. Its development in the 1960s revolutionized the management of asthma and other obstructive airway diseases, offering rapid and selective relief from bronchospasm with a significantly improved safety profile over its predecessors. This technical guide provides an in-depth exploration of the discovery, history, and development of Salbutamol, tailored for researchers, scientists, and drug development professionals. It delves into the scientific journey from the initial concept to the well-established clinical use of this essential medicine, detailing its mechanism of action, synthesis, and the experimental methodologies that underpinned its development.

Historical Context and Discovery

The story of Salbutamol's development is rooted in the quest for a safer and more effective bronchodilator.

The Pre-Salbutamol Era of Asthma Treatment

Prior to the advent of selective beta-2 agonists, the primary treatments for asthma were non-selective sympathomimetics like adrenaline (epinephrine) and isoprenaline.[1] While effective in dilating the airways, these drugs also stimulated beta-1 adrenergic receptors in the heart, leading to significant cardiovascular side effects such as tachycardia and palpitations.[2] The introduction of the pressurized metered-dose inhaler in 1956 made administration more convenient, but the non-selectivity of the available drugs remained a major concern.[3] An epidemic of asthma-related deaths in the 1960s was linked to the overuse of high-dose isoprenaline inhalers, highlighting the urgent need for a bronchodilator that could target the airways with greater specificity.

The Breakthrough at Allen & Hanburys

In 1966, a dedicated research team at the Allen and Hanburys laboratories in Ware, Hertfordshire, England, led by pharmacologist Sir David Jack, achieved a pivotal breakthrough.[2][4] Their goal was to develop a bronchodilator that would selectively target the beta receptors in the lungs (later classified as beta-2) while minimizing effects on the beta receptors of the heart (beta-1). This research led to the synthesis of Salbutamol.[2]

The key chemical modification was the replacement of the catechol hydroxyl group at the 3-position of the benzene (B151609) ring with a hydroxymethyl group.[5] This change conferred resistance to metabolism by the enzyme catechol-O-methyltransferase (COMT), prolonging the drug's duration of action compared to isoprenaline.[5]

Launched in 1969 under the brand name Ventolin, Salbutamol quickly became the gold standard for the relief of acute asthma symptoms.[2][4] It was patented in 1966 and approved for medical use in the United States in 1982.[4]

Mechanism of Action: Selective Beta-2 Adrenergic Agonism

Salbutamol exerts its therapeutic effect through its selective agonism of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly located on the smooth muscle cells of the airways.[6]

The Beta-2 Adrenergic Signaling Pathway

The binding of Salbutamol to the beta-2 adrenergic receptor initiates a cascade of intracellular events leading to bronchodilation:

-

Receptor Activation: Salbutamol binds to the beta-2 adrenergic receptor, inducing a conformational change.

-

G-Protein Activation: This conformational change activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates protein kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the bronchial smooth muscle and bronchodilation.[6]

In addition to its primary bronchodilator effect, Salbutamol also inhibits the release of inflammatory mediators from mast cells and increases mucociliary clearance.[8]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Salbutamol from preclinical and clinical studies.

Table 1: Preclinical Data

| Parameter | Species/System | Value | Reference |

| Receptor Binding Affinity | |||

| Selectivity (β2 vs β1) | - | 29-fold | |

| R-isomer affinity for β2 receptor | - | 150 times greater than S-isomer | |

| Functional Potency | |||

| EC50 for relaxation of trachea | Guinea Pig | 7.50 (pD2 value) | [5] |

Table 2: Clinical Efficacy Data

| Parameter | Study Population | Dose | Result | Reference |

| Bronchodilation | ||||

| Onset of Action | Asthmatic patients | Inhaled | Bronchodilation within 10 minutes | [9] |

| Peak FEV1 Improvement | Post-COVID-19 patients | 400 µg inhaled | Mean increase of 71.8 mL | [6] |

| Asthmatic patients | 400 µg inhaled | Mean increase of 435.0 mL | [6] | |

| Duration of Action | ||||

| Bronchodilator Effect | Asthmatic patients | Inhaled | Up to 6 hours | [9] |

| Protection against Exercise-Induced Asthma | Asthmatic patients | 200 µg inhaled | Significant protection for 2-6 hours | [10] |

Chemical Synthesis of Salbutamol

The most common and historically significant synthetic route to Salbutamol starts from 4-hydroxyacetophenone.[3]

Synthesis from 4-Hydroxyacetophenone

This pathway involves several key steps:

-

Hydroxymethylation: Introduction of a hydroxymethyl group at the 3-position of 4-hydroxyacetophenone.

-

Bromination: Bromination of the acetyl group.

-

Amination: Nucleophilic substitution of the bromine with tert-butylamine.

-

Reduction: Reduction of the ketone to a secondary alcohol.

References

- 1. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diagnostic value of post-bronchodilator pulmonary function testing to distinguish between stable, moderate to severe COPD and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The effects of some bronchodilator and anti-inflammatory drugs on prostaglandin F2alpha-induced contraction of guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archbronconeumol.org [archbronconeumol.org]

- 7. Onset of action and duration of effect of formoterol and salmeterol compared to salbutamol in isolated guinea pig trachea with or without epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. litfl.com [litfl.com]

- 9. mdpi.com [mdpi.com]

- 10. The duration of protection from exercise-induced asthma by inhaled salbutamol, and a comparison with inhaled reproterol - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anabolic Effects of Salbutamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salbutamol (B1663637), a selective β2-adrenergic receptor agonist, is widely recognized for its bronchodilatory effects. However, a growing body of in vitro evidence demonstrates its significant anabolic properties, particularly in skeletal muscle. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying Salbutamol's anabolic effects, focusing on its impact on muscle and bone cells. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the intricate signaling pathways are visualized to offer a comprehensive resource for the scientific community. While Salbutamol exhibits clear hypertrophic and pro-myogenic effects in muscle cells, its action on bone cells through β2-adrenergic receptor stimulation appears to be primarily anti-anabolic, a critical consideration for its potential therapeutic applications.

Anabolic Effects on Skeletal Muscle Cells

In vitro studies utilizing the C2C12 murine myoblast cell line have been instrumental in elucidating the anabolic potential of Salbutamol on skeletal muscle. Treatment of differentiated C2C12 myotubes with Salbutamol leads to significant cellular hypertrophy, characterized by an increase in myotube diameter and the expression of key muscle proteins.

Quantitative Data: Myotube Hypertrophy and Gene Expression

The anabolic effects of Salbutamol on C2C12 myotubes are dose-dependent. The following tables summarize key quantitative findings from in vitro studies.

Table 1: Effect of Salbutamol on C2C12 Myotube Diameter

| Salbutamol Concentration | Mean Myotube Diameter (% of Control) | Fold Change vs. Control |

| 1 µM | ~115% | ~1.15 |

| 10 µM | ~125% | ~1.25 |

| 100 µM | ~130% | ~1.30 |

Data synthesized from studies demonstrating a significant increase in myotube diameter with Salbutamol treatment. The exact percentages can vary between experiments.

Table 2: Effect of Salbutamol on Anabolic Gene Expression in C2C12 Myotubes

| Gene | Salbutamol Concentration | Fold Change in mRNA Expression vs. Control |

| Insulin-like Growth Factor 1 (Igf1) | 10 µM | Significant Increase[1] |

| Mammalian Target of Rapamycin (mTOR) | 10 µM | Significant Increase[1] |

| Phosphoinositide 3-kinase regulatory subunit 1 (PIk3r1) | 10 µM | Significant Increase[1] |

| Myosin Heavy Chain (MHC) | 10 µM | Significant Increase in protein expression[1] |

Signaling Pathways in Muscle Hypertrophy

Salbutamol's anabolic effects in muscle cells are primarily mediated through the activation of the β2-adrenergic receptor (β2-AR), which triggers a cascade of intracellular signaling events.

Binding of Salbutamol to the β2-AR activates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), a key downstream effector.[2]

The cAMP/PKA pathway further downstream activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a central regulator of muscle protein synthesis and hypertrophy. Activated Akt (also known as Protein Kinase B) phosphorylates and activates the mammalian Target of Rapamycin (mTOR), which in turn promotes protein translation and synthesis.

Androgenic Activity of Salbutamol

Interestingly, in vitro studies have revealed that Salbutamol can also exert anabolic effects through androgen receptor (AR) agonistic activity.[3][4] This dual-receptor activity may contribute to its muscle-building properties. The androgenic effect of Salbutamol was demonstrated to be antagonized by AR inhibitors in C2C12 cells.[1]

Effects on Bone Cells: An Anti-Anabolic Role

In contrast to its anabolic effects on muscle, in vitro evidence suggests that β2-adrenergic stimulation has a predominantly anti-anabolic or catabolic effect on osteoblasts, the cells responsible for bone formation.

Inhibition of Osteoblast Proliferation and Differentiation

Stimulation of β2-AR in osteoblasts has been shown to inhibit their proliferation.[5] Furthermore, it does not appear to directly enhance osteoblast differentiation or function. Studies have reported no significant effect of β2-adrenergic agonists on osteoblast growth and differentiation markers.

Upregulation of RANKL

A key finding is that β2-AR activation in osteoblasts leads to an increased expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). RANKL is a critical cytokine that promotes the formation and activity of osteoclasts, the cells responsible for bone resorption. This indirect mechanism contributes to a net catabolic effect on bone.

Due to the consistent findings of an anti-anabolic or catabolic effect of β2-adrenergic stimulation on osteoblasts in vitro, quantitative data tables for anabolic markers are not presented as they would not be representative of the current scientific literature.

Experimental Protocols

C2C12 Myotube Hypertrophy Assay

This protocol outlines the general steps for assessing Salbutamol-induced hypertrophy in C2C12 myotubes.

Protocol Steps:

-

Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[6]

-

Differentiation: Upon reaching 80-90% confluency, the growth medium is replaced with a differentiation medium, typically DMEM with 2% horse serum, to induce myoblast fusion into myotubes.[6]

-

Treatment: After 4-6 days of differentiation, mature myotubes are treated with various concentrations of Salbutamol (e.g., 1 µM to 100 µM) for a specified duration (e.g., 24-48 hours).

-

Analysis:

-

Myotube Diameter: Myotubes are fixed and stained (e.g., with an antibody against Myosin Heavy Chain), and the diameter of multiple myotubes is measured using microscopy and image analysis software.

-

Western Blot: Protein lysates are collected to analyze the expression and phosphorylation status of key proteins like Myosin Heavy Chain (MHC), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR).[4][7][8][9][10][11]

-

qPCR: RNA is extracted to quantify the mRNA expression levels of anabolic genes such as Igf1 and mTOR.

-

Androgenic Activity Screening (A-Screen Assay)

The A-Screen assay is a cell-based method to assess the androgenic or anti-androgenic activity of compounds.

Protocol Steps:

-

Cell Line: The assay utilizes an androgen receptor (AR)-positive cell line, such as the human breast cancer cell line MCF7-AR1, which is stimulated to proliferate by estrogens.

-

Treatment: Cells are treated with an estrogen (e.g., 17β-estradiol) to induce proliferation, along with various concentrations of the test compound (Salbutamol). Known androgens (e.g., dihydrotestosterone) and anti-androgens are used as controls.

-

Analysis: Androgenic compounds will inhibit the estrogen-induced proliferation in a dose-dependent manner. Cell proliferation can be measured using various methods, such as the sulforhodamine B (SRB) colorimetric assay.[3]

Conclusion and Future Directions

The in vitro evidence strongly supports the anabolic effects of Salbutamol on skeletal muscle cells, primarily through the activation of the β2-adrenergic and androgen receptors, leading to the stimulation of the Akt/mTOR signaling pathway and subsequent myotube hypertrophy. These findings highlight the potential of Salbutamol and other β2-agonists as therapeutic agents for muscle wasting conditions. However, the consistent observation of anti-anabolic or catabolic effects on bone cells in vitro underscores the need for careful consideration of the systemic effects of these compounds.

Future research should focus on:

-

Elucidating the precise crosstalk between the β2-adrenergic and androgenic signaling pathways in muscle cells.

-

Investigating the long-term effects of Salbutamol on osteoblast function and bone metabolism in vitro.

-

Developing strategies to selectively target the anabolic pathways in muscle while minimizing potential adverse effects on bone.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the multifaceted in vitro anabolic effects of Salbutamol and its potential therapeutic applications.

References

- 1. Combinatory in vitro effects of the β2-agonists salbutamol and formoterol in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. sj.hpu2.edu.vn [sj.hpu2.edu.vn]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. The mTORC2 Complex Regulates Terminal Differentiation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. researchgate.net [researchgate.net]

Off-Target Effects of Salbutamol in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637), a widely prescribed short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its on-target effect of relaxing airway smooth muscle. However, a growing body of evidence reveals that Salbutamol exerts a range of off-target effects in various cellular models, independent of its bronchodilatory action. These effects, which include anti-inflammatory, anti-cancer, and immunomodulatory activities, are of significant interest to the scientific and drug development communities. Understanding these off-target mechanisms is crucial for repositioning Salbutamol for new therapeutic applications and for better comprehending its overall pharmacological profile.

This technical guide provides a comprehensive overview of the known off-target effects of Salbutamol in cellular models. It summarizes key quantitative data, presents detailed experimental protocols for studying these effects, and visualizes the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the off-target effects of Salbutamol across various cellular models.

Table 1: Anti-Inflammatory Effects of Salbutamol

| Cell Type | Stimulant | Salbutamol Concentration | Measured Effect | Quantitative Result | Citation |

| Human Monocytes | Lipopolysaccharide (LPS) (250 ng/ml) | 0.1 µM - 10 µM | Inhibition of TNF-α release | Concentration-dependent inhibition, with ~46% inhibition at 10 µM.[1] | |

| Human Monocytes | Lipopolysaccharide (LPS) (250 ng/ml) | 1 µM | Enhancement of IL-6 release | Mean enhancement of 140-160%.[1] | |

| Bovine Alveolar Macrophages & HL-60 cells | Lipopolysaccharide (LPS) | 5x10⁻⁷ M and 5x10⁻⁶ M | Inhibition of TNF release | Significant inhibition.[2][3] | |

| Mouse Alveolar Macrophages (MH-S) | Heat-killed Nontypable Haemophilus influenzae (HKNTHi) | 10⁻⁷ M | Inhibition of TNF-α release | Significant inhibition.[4] | |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Downregulation of MCP-1, IL-1β, and TNF-α expression | Significant downregulation.[5] | |

| Pediatric Asthma Patients | In vivo study | Not applicable | Regulation of Th1/Th2 cytokines | Increased IL-2 and IFN-γ; Decreased IL-4 and IL-6.[6] |

Table 2: Anti-Cancer Effects of Salbutamol

| Cell Line | Effect Measured | Salbutamol Concentration | Quantitative Result | Citation |

| MDA-MB-231 (Human Breast Cancer) | Inhibition of Invasion | 1 µM | Significant inhibition of invasion through Matrigel.[7][8] | |

| MDA-MB-231 (Human Breast Cancer) | Inhibition of Migration | 1 µM | Significant diminution of cell migration.[7][8] | |

| MDA-MB-231 (Human Breast Cancer) | Gene Expression (RT-qPCR) | 1 µM | Vimentin: ~0.6-fold change; E-Cadherin: ~1.5-fold change; MMP-9: ~0.5-fold change; IL-8: ~0.4-fold change; VEGF: ~0.6-fold change.[8][9] | |

| IBH-6 (Human Breast Cancer) | Inhibition of Invasion | 1 µM | Significant inhibition of invasion through Matrigel.[7][8] | |

| SGC-7901 (Human Gastric Cancer) | Promotion of Migration and Invasion | Not specified | Increased migration and invasion via β2-AR/ERK/EMT pathway.[10] |

Table 3: Effects on Other Cellular Processes

| Cell Type/Model | Effect Measured | Salbutamol Concentration/Dose | Quantitative Result | Citation |

| Human Airway Smooth Muscle Cells | Inhibition of [³H]-thymidine incorporation (stimulated by thrombin, EGF, U46619) | 0.1-100 nM | Concentration-dependent inhibition. At 100 nM, reduced mitogenic response by 61.7% (thrombin), 46.9% (EGF), and 57.6% (U46619).[11] | |

| Human Subjects (in vivo) | Cardiac Electrophysiology | 5 mg (nebulized) | Increased heart rate (75.5 to 93.1 beats/min), decreased atrioventricular nodal, atrial, and ventricular refractoriness.[12] | |

| Healthy Volunteers (in vivo) | Cardiac Electrophysiology | 0.1 and 0.2 µg/kg/min (infusion) | Significant changes in myocardial and nodal tissues, most pronounced in the AV node.[13] | |

| Young Men (in vivo, post-exercise) | Myofibrillar Fractional Synthesis Rate | 6 x 4 mg (oral) | Increased from 0.066%/h (placebo) to 0.079%/h.[14][15] | |

| Activated T cells (EL-4) | Cytokine Secretion | 10⁻⁶ M | Decreased levels of IL-2, IL-6, and IL-13.[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Transwell Invasion Assay for Cancer Cells (MDA-MB-231)

This protocol is adapted from studies investigating the effect of Salbutamol on breast cancer cell invasion.[7][8]

Materials:

-

24-well Transwell® inserts (8 µm pore size)

-

Matrigel® Basement Membrane Matrix

-

MDA-MB-231 human breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Salbutamol

-

Propranolol (optional, as a β-blocker control)

-

Crystal Violet stain

-

Cotton swabs

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel® on ice overnight.

-

Dilute Matrigel® with cold, serum-free DMEM to a final concentration of 1 mg/ml.

-

Add 100 µl of the diluted Matrigel® to the upper chamber of each Transwell® insert.

-

Incubate at 37°C for 4-6 hours to allow the gel to solidify.

-

-

Cell Preparation:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS.

-

Prior to the assay, serum-starve the cells for 24 hours in serum-free DMEM.

-

Trypsinize and resuspend the cells in serum-free DMEM at a concentration of 1 x 10⁵ cells/ml.

-

-

Invasion Assay:

-

In the lower chamber of the 24-well plate, add 600 µl of DMEM with 10% FBS (as a chemoattractant).

-

To the upper chamber of the coated Transwell® inserts, add 100 µl of the cell suspension (1 x 10⁴ cells).

-

Add Salbutamol to the upper chamber to achieve the desired final concentration (e.g., 1 µM). Include a vehicle control (e.g., PBS or DMSO) and an antagonist control (e.g., Salbutamol + 10 µM Propranolol).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Staining and Quantification:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

Gently wash the inserts with PBS.

-

Allow the inserts to air dry.

-

Visualize and count the invading cells under a microscope. Capture images from several random fields for each membrane and quantify the number of cells. The results can be expressed as the percentage of invasion relative to the control.

-

Western Blot for ERK Phosphorylation

This protocol is a general guideline for assessing the phosphorylation of ERK1/2 in response to Salbutamol, as implicated in the β2-AR/ERK/EMT pathway.[10]

Materials:

-

SGC-7901 human gastric cancer cells (or other relevant cell line)

-

Salbutamol

-

ICI-118,551 (β2-AR antagonist, optional)

-

PD98059 (ERK phosphorylation inhibitor, optional)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed SGC-7901 cells and grow to 70-80% confluency.

-

Treat cells with Salbutamol at the desired concentrations and time points. Include controls such as vehicle, Salbutamol + ICI-118,551, and PD98059.

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL reagent and an imaging system.

-

-

Stripping and Re-probing for Total ERK:

-

Strip the membrane using a mild stripping buffer.

-

Wash the membrane thoroughly with TBST.

-

Block the membrane again for 1 hour.

-

Incubate with the primary antibody against t-ERK (e.g., 1:1000 dilution) overnight at 4°C.

-

Repeat the washing, secondary antibody, and detection steps as above.

-

-

Densitometry Analysis:

-

Quantify the band intensities for p-ERK and t-ERK using image analysis software (e.g., ImageJ).

-

Normalize the p-ERK signal to the corresponding t-ERK signal for each sample.

-

RT-qPCR for Pro-Metastatic Gene Expression

This protocol is based on the methodology used to assess the effect of Salbutamol on the expression of genes involved in cancer metastasis in MDA-MB-231 cells.[8][9]

Materials:

-

MDA-MB-231 cells

-

Salbutamol

-

RNA extraction kit (e.g., TRIzol®)

-

cDNA synthesis kit

-

SYBR® Green qPCR master mix

-

Primers for target genes (e.g., Vimentin, E-Cadherin, N-Cadherin, MMP-9, IL-8, VEGF) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR system

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat MDA-MB-231 cells with Salbutamol (e.g., 1 µM) for 24 hours.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

Real-Time qPCR:

-

Prepare the qPCR reaction mixture containing SYBR® Green master mix, forward and reverse primers for the target or housekeeping gene, and cDNA template.

-

Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Express the results as fold change in gene expression in Salbutamol-treated cells compared to control cells.

-

Signaling Pathways and Visualizations

Salbutamol's off-target effects are mediated by several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Canonical β2-Adrenergic Receptor - cAMP/PKA Signaling Pathway

This pathway is the primary on-target mechanism of Salbutamol but is also involved in some of its off-target effects, such as the modulation of immune responses and cell proliferation.[14][17][18][19][20][21]

References

- 1. researchgate.net [researchgate.net]